3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties .
Mechanism of Action
Target of Action
It is known that triazolopyridines, a class of compounds to which this molecule belongs, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities, making them a focus of significant attention in medicinal chemistry .
Mode of Action
Triazolopyridines are known to bind readily in the biological system with a variety of enzymes and receptors . This binding can result in changes to the function of these targets, leading to the compound’s observed biological activities .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[4,3-a]pyridine motif have been found to exhibit a variety of biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with triazolopyridines suggests that the compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Triazolopyridines are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Related compounds have shown anti-proliferative activities against various cancer cell lines .
Molecular Mechanism
Related compounds have been found to inhibit c-Met kinase, a key player in cancer progression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and evaluated for their antiviral and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves an oxidative ring closure of a hydrazine intermediate. One common method uses sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for about 3 hours, followed by isolation of the product through extraction and purification using alumina .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and cost-effective synthetic routes. These methods often focus on optimizing reaction conditions to increase yield and purity, employing green chemistry principles where possible .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Utilizes oxidizing agents like sodium hypochlorite.
Substitution: Involves nucleophilic or electrophilic substitution reactions.
Cyclization: Formation of the triazole ring through oxidative cyclization of hydrazines.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Solvents: Ethanol, methanol.
Catalysts: Transition metal catalysts for certain cyclization reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antiproliferative activities.
Medicine: Explored for its anti-inflammatory and antithrombotic properties.
Industry: Utilized in the development of herbicidal agents and molecular chemosensors .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Similar structure with a benzyloxy group instead of a methoxy group.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles: Another class of triazole-fused heterocycles with diverse biological activities.
Uniqueness
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other triazolopyridines .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-5-2-9(3-6-11)13-16-15-12-7-4-10(14(18)19)8-17(12)13/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIAKDNWUZCZRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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